2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114322-22-4 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-pyrrol-1-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H11NO3/c14-12(15)9-16-11-6-2-1-5-10(11)13-7-3-4-8-13/h1-8H,9H2,(H,14,15) |
InChI Key |
FRCQPCVALLTUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Comprehensive Synthetic Pathways for 2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid
The most common and logical synthetic approach to this compound involves a two-step process: the synthesis of the key precursor, 2-(1H-pyrrol-1-yl)phenol, followed by the introduction of the acetic acid moiety via etherification.
The primary precursor for the target compound is 2-(1H-pyrrol-1-yl)phenol. The synthesis of this intermediate is typically achieved through the Clauson-Kaas reaction, which involves the condensation of an aminophenol with a 1,4-dicarbonyl equivalent. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govchem-station.com
A representative procedure for the synthesis of 2-(1H-pyrrol-1-yl)phenol involves reacting o-aminophenol with 2,5-dimethoxytetrahydrofuran (B146720) in a suitable solvent, such as glacial acetic acid. prepchem.com The mixture is heated to reflux for a short period, typically around 30 minutes. prepchem.com The reaction proceeds through the formation of a dialdehyde (B1249045) intermediate from 2,5-dimethoxytetrahydrofuran under acidic conditions, which then undergoes condensation with the primary amine of o-aminophenol to form the pyrrole (B145914) ring.
The general reaction is as follows: o-aminophenol + 2,5-dimethoxytetrahydrofuran --(Acid catalyst)--> 2-(1H-pyrrol-1-yl)phenol
An alternative, though less common for this specific precursor, is the Paal-Knorr pyrrole synthesis, which also utilizes a 1,4-dicarbonyl compound and a primary amine. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.indrugfuture.comwikipedia.org
Once the 2-(1H-pyrrol-1-yl)phenol precursor is obtained, the acetic acid side chain is introduced via a Williamson ether synthesis. gordon.eduedubirdie.comyoutube.commiracosta.eduresearchgate.net This reaction involves the O-alkylation of the phenoxide ion with an acetic acid derivative, typically an ethyl or methyl haloacetate like ethyl chloroacetate (B1199739) or ethyl bromoacetate. nih.gov
The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Common bases used for this purpose include potassium carbonate, sodium hydroxide, and sodium hydride. gordon.eduresearchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed. researchgate.net
A typical procedure would involve dissolving 2-(1H-pyrrol-1-yl)phenol in a suitable solvent, adding a base, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is then often heated to facilitate the substitution reaction. researchgate.net The resulting ester, ethyl 2-(2-(1H-pyrrol-1-yl)phenoxy)acetate, is then hydrolyzed to the final carboxylic acid product. Hydrolysis is commonly achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid such as hydrochloric acid to precipitate the desired this compound. gordon.edu
| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature |
| Precursor Synthesis (Clauson-Kaas) | o-aminophenol, 2,5-dimethoxytetrahydrofuran | Glacial Acetic Acid | Glacial Acetic Acid | Reflux |
| Etherification (Williamson) | 2-(1H-pyrrol-1-yl)phenol, Ethyl Chloroacetate | Potassium Carbonate | DMF | 70-110°C researchgate.net |
| Hydrolysis | Ethyl 2-(2-(1H-pyrrol-1-yl)phenoxy)acetate | Sodium Hydroxide | Water/Alcohol | Reflux |
| Acidification | Sodium 2-(2-(1H-pyrrol-1-yl)phenoxy)acetate | Hydrochloric Acid | Water | Room Temperature |
The purification of the intermediate and final products is critical to obtain a high-purity compound. For the precursor, 2-(1H-pyrrol-1-yl)phenol, after the initial reaction, the mixture is typically filtered to remove polymeric byproducts. prepchem.com The filtrate is then concentrated, and the residue is subjected to a liquid-liquid extraction, for example, with ethyl acetate (B1210297) and water. prepchem.com Final purification is often achieved by distillation under high vacuum. prepchem.com
For the final product, this compound, the purification strategy involves an acid-base extraction. After hydrolysis of the ester, the reaction mixture is acidified, causing the carboxylic acid to precipitate. The crude product can then be collected by filtration. gordon.edu Recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture, is a common method to obtain the purified solid product. gordon.edu The purity of the final compound can be assessed by techniques such as melting point determination and spectroscopic methods like NMR and IR. edubirdie.com
Synthesis of Diverse Structurally Related Phenoxyacetic Acid Derivatives
The core structure of this compound can be modified at two primary locations: the aromatic phenoxy ring and the acetic acid side chain. These modifications allow for the generation of a diverse library of related compounds.
Substituents can be introduced onto the phenoxy ring either by starting with a substituted phenol (B47542) precursor or by direct functionalization of the phenoxyacetic acid core.
Synthesis from Substituted Phenols : The most straightforward approach is to begin the synthesis with a substituted o-aminophenol. For instance, using a chloro- or methyl-substituted o-aminophenol in the Clauson-Kaas reaction would yield a correspondingly substituted 2-(1H-pyrrol-1-yl)phenol. This substituted precursor can then be carried through the Williamson ether synthesis and hydrolysis sequence to produce the final substituted phenoxyacetic acid. This method allows for precise control over the position and nature of the substituent. For example, methods for preparing chloro-phenoxyacetic acid derivatives often involve the chlorination of the corresponding phenoxyacetic acid. google.com
Direct Aromatic Functionalization : While less common for this specific scaffold, direct electrophilic aromatic substitution reactions on the phenoxy ring of the final product or a protected intermediate could be employed. However, this approach may suffer from a lack of regioselectivity, leading to mixtures of isomers.
The carboxylic acid group of the acetic acid side chain is a versatile functional handle that can be readily converted into a variety of other functional groups.
Esterification : The carboxylic acid can be converted to its corresponding esters through Fischer esterification, by reacting it with an alcohol in the presence of an acid catalyst. nih.gov For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield the methyl ester.
Amidation : The carboxylic acid can be converted to amides by reaction with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDCI) or a phosphonium (B103445) salt (e.g., BOP), to activate the carboxylic acid. google.com For instance, reacting this compound with an amine in the presence of a suitable coupling agent would yield the corresponding amide derivative. niscpr.res.in
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). This would yield 2-(2-(1H-pyrrol-1-yl)phenoxy)ethanol.
Alkylation at the α-carbon : While more complex, alkylation at the carbon atom alpha to the carbonyl group can be achieved by first forming an enolate and then reacting it with an alkyl halide. nih.gov
These modifications significantly expand the chemical space accessible from the core this compound structure.
Synthesis of Diverse Structurally Related Pyrrole Derivatives
The creation of a library of pyrrole derivatives related to the target compound relies on established and innovative cyclization and substitution methodologies. The Paal-Knorr condensation is a cornerstone for forming the pyrrole ring, while subsequent substitutions on the heterocycle allow for structural diversification.
Paal-Knorr Condensation and Other Cyclization Approaches for Pyrrole Ring Formation
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849). nih.govwikipedia.orgalfa-chemistry.com This reaction is typically catalyzed by an acid and proceeds via the formation of a hemiaminal, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org
A plausible and efficient route to the key intermediate, 2-(1H-pyrrol-1-yl)phenol, involves the Paal-Knorr reaction between 2-aminophenol (B121084) and a suitable 1,4-dicarbonyl equivalent, such as 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran. The reaction with 2,5-dimethoxytetrahydrofuran is often preferred as it can be hydrolyzed in situ under acidic conditions to generate the required succinaldehyde. rsc.orgutrgv.eduorganic-chemistry.org For instance, reacting 2-aminophenol with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst like acetic acid or a Lewis acid would yield the desired N-(2-hydroxyphenyl)pyrrole. rsc.org
Beyond the classical Paal-Knorr reaction, other cyclization strategies have been developed for pyrrole synthesis. These include:
Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. rgmcet.edu.in
Three-Component Reactions: One-pot, three-component syntheses have emerged as an efficient strategy. For example, the reaction of α-hydroxyketones, 3-oxobutanenitrile, and anilines can produce highly functionalized pyrroles. nih.gov
Radical Cyclization: Intramolecular radical cyclization of appropriately substituted precursors, such as o-bromophenyl-substituted pyrrolylpyridinium salts, can lead to complex fused pyrrole systems.
6π-Electrocyclization: A modern approach involves the 6π-electrocyclization of sulfilimine intermediates, which are generated from 1,3-dienes. This method offers a modular entry to polysubstituted pyrroles under mild conditions.
The choice of cyclization method depends on the desired substitution pattern and the availability of starting materials. For the synthesis of the specific intermediate 2-(1H-pyrrol-1-yl)phenol, the Paal-Knorr reaction remains a direct and efficient approach.
Substitution Patterns on the Pyrrole Heterocycle
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The substitution pattern is dictated by the stability of the resulting carbocation intermediate. Electrophilic attack preferentially occurs at the C2 and C5 positions, as the positive charge in the intermediate can be delocalized over three atoms, including the nitrogen, leading to greater stability compared to attack at the C3 or C4 positions.
Common electrophilic substitution reactions for pyrroles include:
Halogenation: Pyrroles react readily with halogens (e.g., bromine, chlorine) to give halogenated derivatives.
Nitration: Nitration can be achieved using milder nitrating agents than those used for benzene, such as acetyl nitrate.
Sulfonation: Sulfonation is typically carried out using the pyridine-sulfur trioxide complex.
Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or acyl halides, often with milder Lewis acid catalysts.
For N-aryl pyrroles, the electronic nature of the aryl substituent can influence the reactivity of the pyrrole ring. However, the inherent reactivity of the pyrrole core generally directs electrophiles to the 2- and 5-positions.
Innovative Synthetic Approaches and Principles of Green Chemistry in Synthesis
Recent advancements in the synthesis of pyrrole derivatives have increasingly focused on the principles of green chemistry, aiming for more environmentally benign and efficient processes. rgmcet.edu.in These innovations are applicable to the synthesis of this compound and its analogs.
Several green approaches to the Paal-Knorr synthesis have been reported:
Use of Greener Solvents: Water has been successfully employed as a solvent for the Paal-Knorr reaction, often in the presence of a catalyst like iron(III) chloride. organic-chemistry.org
Solvent-Free Conditions: Reactions can be conducted without a solvent, reducing waste and simplifying purification. This has been demonstrated for the reaction of 2,5-hexanedione with various amines.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the Paal-Knorr reaction, leading to shorter reaction times and often improved yields. utrgv.edu The reaction of primary amines with 2,5-dimethoxytetrahydrofuran in the presence of ammonium (B1175870) chloride is an example of a rapid, microwave-induced synthesis of N-substituted pyrroles. utrgv.edu
Use of Benign Catalysts: Efforts have been made to replace harsh acid catalysts with more environmentally friendly alternatives. Catalysts such as saccharin, a non-toxic and reusable Brønsted acid, have been shown to be effective in the Paal-Knorr synthesis. rgmcet.edu.in
The synthesis of the phenoxyacetic acid moiety can also be approached with green principles in mind. The Williamson ether synthesis, a classical method for forming ethers, typically involves a phenol, an alkyl halide, and a base. miracosta.edu To make this process greener, phase-transfer catalysts can be employed to facilitate the reaction in a biphasic system, which can reduce the need for harsh solvents and improve reaction efficiency.
An illustrative green synthetic route to the target compound could involve the microwave-assisted, solvent-free Paal-Knorr reaction of 2-aminophenol and 2,5-dimethoxytetrahydrofuran to form 2-(1H-pyrrol-1-yl)phenol. This intermediate could then be reacted with ethyl chloroacetate under phase-transfer catalysis, followed by hydrolysis to yield this compound. This approach would minimize solvent use, reduce reaction times, and employ milder conditions compared to traditional methods.
Interactive Data Tables
Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of N-Aryl Pyrroles
| Catalyst | Amine Substrate | Dicarbonyl Source | Solvent | Conditions | Yield (%) | Reference |
| Acetic Acid | 2-Nitroaniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Reflux, 2h | Good | rsc.org |
| Iron(III) Chloride | Various Amines | 2,5-Dimethoxytetrahydrofuran | Water | Mild | Good to Excellent | organic-chemistry.org |
| Ammonium Chloride | Primary Amines | 2,5-Dimethoxytetrahydrofuran | None | Microwave, 5-8 min | Excellent | utrgv.edu |
| Saccharin | Primary Amines | 2,5-Hexanedione | None | Room Temp. | High | rgmcet.edu.in |
Table 2: Green Chemistry Approaches in Pyrrole Synthesis
| Green Principle | Synthetic Method | Key Features | Reference |
| Use of Renewable Resources | Use of cellulose-supported sulfuric acid | Biodegradable and renewable catalyst support | rgmcet.edu.in |
| Atom Economy | One-pot, three-component reactions | High efficiency, less waste | nih.gov |
| Safer Solvents & Auxiliaries | Water as solvent in Paal-Knorr | Reduces use of volatile organic compounds | organic-chemistry.org |
| Design for Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times | utrgv.edu |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of 2-(2-(1H-pyrrol-1-yl)phenoxy)acetic acid would display characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. A strong, sharp absorption around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ range. The N-H stretching vibration of the pyrrole (B145914) ring is typically absent as it is a 1-substituted pyrrole.
Table 3: Predicted FT-IR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |
| Aromatic C-H Bend | 690 - 900 | Medium |
This is a hypothetical representation. Actual values may vary.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic rings. Symmetrical vibrations of the aromatic rings, which are often weak in the FT-IR spectrum, typically show strong signals in the Raman spectrum. The C=C stretching vibrations of the pyrrole and phenoxy rings would be prominent. The carbonyl stretching vibration would also be observable.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns.
Precise Molecular Weight Determination: The exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₁NO₃. High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds closely to this calculated value, confirming the elemental composition.
Fragmentation Analysis: While direct experimental mass spectra for this compound are not readily available in the reviewed literature, the fragmentation pattern can be predicted based on the behavior of similar structures, such as phenoxyacetic acids and 2-phenoxyanilines.
The primary fragmentation pathways would likely involve the cleavage of the ether bond and the decarboxylation of the acetic acid side chain. Key fragmentation steps for analogous phenoxyacetic acids often involve the loss of the carboxymethyl group (-CH₂COOH) or carbon dioxide (-CO₂). For instance, in the mass spectrum of phenoxyacetic acid, prominent peaks corresponding to the loss of OH and COOH are observed libretexts.org.
Based on these precedents, the predicted fragmentation for this compound is outlined in the table below. The molecular ion [M]⁺ would be observed, and subsequent fragmentation could lead to the formation of several characteristic ions. The fragmentation of 2-phenoxyaniline, a related core structure, also shows cleavage of the ether linkage nist.gov.
Predicted Mass Spectrometry Fragmentation Data
| Fragment Ion | Predicted m/z | Possible Fragmentation Pathway |
|---|---|---|
| [C₁₂H₁₁NO₃]⁺ | 217.07 | Molecular Ion (M⁺) |
| [C₁₁H₁₁NO]⁺ | 173.08 | Loss of CO₂ from the molecular ion |
| [C₁₀H₉N]⁺ | 143.07 | Loss of -OCH₂COOH from the molecular ion |
| [C₆H₅O]⁺ | 93.03 | Cleavage of the C-N bond and rearrangement |
This table is predictive and based on the fragmentation patterns of related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound—the pyrrole ring and the substituted benzene ring—are expected to give rise to characteristic absorption bands.
The electronic transitions in organic molecules are typically categorized as σ → σ, n → σ, π → π, and n → π transitions wikipedia.org. For this compound, the most significant absorptions are expected to arise from π → π* transitions within the aromatic pyrrole and phenyl rings. The presence of non-bonding electrons on the oxygen and nitrogen atoms may also lead to n → π* transitions.
While a specific UV-Vis spectrum for the target compound is not available, data from related structures such as 2-phenoxyaniline can provide insight. The UV-Vis spectrum of 2-phenoxyaniline exhibits absorption bands characteristic of the aromatic system researchgate.net. The conjugation between the pyrrole and phenyl rings through the ether linkage in this compound is expected to influence the position and intensity of these absorption maxima (λmax).
Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 200-280 | Phenyl and Pyrrole rings |
This table is predictive and based on the electronic transitions of analogous aromatic and heterocyclic compounds.
The solvent used for analysis can influence the position of these absorption bands. Polar solvents may cause a shift in the wavelength of n → π* transitions due to stabilization of the non-bonding orbitals libretexts.org.
X-ray Diffraction Studies for Single-Crystal and Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
In the absence of direct experimental data for the title compound, we can infer potential structural features from crystallographic studies of related molecules. For instance, studies on phenoxyacetic acid derivatives have revealed details about their conformational preferences, which can be either synclinal or antiperiplanar researchgate.net. The crystal structure of compounds containing a pyrrole ring linked to other aromatic systems has also been reported, showing various dihedral angles between the ring systems nih.gov.
A hypothetical crystal structure of this compound would likely be stabilized by intermolecular hydrogen bonding involving the carboxylic acid group, potentially forming dimers or extended networks. The relative orientation of the pyrrole and phenyl rings would be a key conformational feature.
Predicted Crystallographic Data Parameters
| Parameter | Predicted Value/System | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size |
| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups |
| Key Bond Lengths (Å) | C-O (ether): ~1.36-1.40C-N (pyrrole-phenyl): ~1.40-1.45C=O (carboxyl): ~1.20-1.25C-O (carboxyl): ~1.30-1.35 | Based on data from related phenoxyacetic acids and N-arylpyrroles |
| Key Bond Angles (°) | C-O-C (ether): ~118-122O-C-C (acid): ~110-115C-N-C (pyrrole-phenyl): ~120-125 | Based on data from related phenoxyacetic acids and N-arylpyrroles |
This table presents predicted crystallographic parameters based on the analysis of structurally similar compounds.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic structure and reactivity of 2-(2-(1H-pyrrol-1-yl)phenoxy)acetic acid, providing a theoretical framework for its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. orientjchem.org The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles. This information is crucial as the geometric configuration of a molecule dictates its steric and electronic properties, which in turn influence its reactivity and ability to interact with biological targets. Theoretical calculations for similar structures, like phenoxyacetic acid, have been successfully performed using these methods to predict molecular geometries. orientjchem.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher chemical reactivity. nih.gov For this compound, a theoretical calculation of the HOMO-LUMO gap would offer valuable predictions about its stability and reactivity in chemical reactions. Molecules with structural features like aromatic rings and heteroatoms, both present in the target compound, often exhibit smaller HOMO-LUMO gaps. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: These are example values to illustrate the concept and are not derived from actual experimental or computational data for this specific molecule.
Understanding the distribution of electrons within a molecule is essential for predicting its reactive sites. Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating a propensity to interact with electrophiles or engage in hydrogen bonding. Conversely, positive potential might be observed around the hydrogen atoms. Furthermore, aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could be calculated to quantify the aromatic character of the pyrrole (B145914) and phenyl rings, which influences the molecule's stability and reactivity.
Molecular Docking Simulations for Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
In a molecular docking simulation of this compound, the molecule would be placed into the active site of a selected biological target. The simulation would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The resulting predictions would highlight the most energetically favorable binding mode. Docking studies on similar pyrrole-containing compounds have successfully predicted their binding orientations within the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase. mdpi.comresearchgate.net This approach allows for a rational understanding of the structural basis for the ligand's activity.
Beyond predicting the binding pose, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the carboxylic acid group would be a likely candidate for forming hydrogen bonds with polar amino acid residues, while the aromatic pyrrole and phenoxy rings could engage in hydrophobic and pi-pi stacking interactions. The docking score, a numerical value representing the estimated binding affinity, provides a quantitative measure of the strength of the ligand-target interaction. researchgate.net These insights are invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Active Site
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid | Arginine, Lysine, Histidine |
| Hydrophobic Interactions | Phenyl ring, Pyrrole ring | Leucine, Isoleucine, Valine |
| Pi-Pi Stacking | Phenyl ring, Pyrrole ring | Phenylalanine, Tyrosine, Tryptophan |
Note: This table presents plausible interactions based on the chemical structure of the compound and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For classes of compounds like pyrrole derivatives, QSAR models are developed to predict their efficacy as inhibitors for specific targets. For example, field-based QSAR (FB-QSAR) approaches have been successfully used to design novel N-pyrrole carboxylic acid derivatives as potent inhibitors of cyclooxygenase (COX) enzymes. nih.gov These models help in identifying the key structural features that are essential for high activity and guide the synthesis of more potent analogs. nih.gov The development of statistically significant 2D-QSAR models has also been reported for other heterocyclic compounds to quantitatively link their structures to pro-apoptotic activity in cancer chemoprevention. ptfarm.pl
In Silico Pharmacokinetic Property Predictions (ADME) and Drug-Likeness Assessment
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various in silico tools and web servers are utilized for these predictions. For novel pyrrole derivatives, ADME predictions have indicated favorable physicochemical properties. nih.govnih.gov Computational tools like SwissADME are used to calculate a range of parameters that determine a compound's suitability as a drug candidate. iajpr.com
The "drug-likeness" of a molecule is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For a series of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, in silico predictions showed that the molecular weight (215.26 g/mol ) was well within the acceptable range (<500 g/mol ), indicating good potential for oral bioavailability. iajpr.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations for other novel heterocyclic compounds have confirmed their drug-likeness within defined parameters, suggesting favorable in-vivo absorption and permeation characteristics. researchgate.net
Below is an interactive data table summarizing the predicted ADME and drug-likeness properties for compounds structurally related to this compound, based on computational models.
| Property | Predicted Value Range | Significance |
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule for oral bioavailability. |
| Lipophilicity (LogP) | -0.7 to +5.0 | Optimal range for membrane permeability and solubility. |
| Hydrogen Bond Donors | < 5 | Factor in membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Factor in membrane permeability. |
| Total Polar Surface Area (TPSA) | 20 to 130 Ų | Influences drug transport and bioavailability. |
| Water Solubility (LogS) | Not exceeding 6 | Critical for absorption and distribution. |
These computational predictions provide a strong foundation for the further development and optimization of this compound and its analogs as potential therapeutic agents.
Biological Activity Profiling and Mechanistic Exploration
Investigation of Antimicrobial Modulatory Effects
The pyrrole (B145914) nucleus is a common scaffold in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.gov Similarly, phenoxyacetic acid derivatives have been investigated for their potential as antimicrobial agents.
No specific in vitro antibacterial efficacy data for 2-(2-(1H-pyrrol-1-yl)phenoxy)acetic acid has been found. However, the broader class of pyrrole derivatives has demonstrated notable antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potential is often influenced by the nature and position of substituents on the pyrrole ring. nih.gov
For instance, a series of newly synthesized pyrrole derivatives were screened for their antibacterial activity against E. coli (Gram-negative) and S. aureus (Gram-positive). Some of these compounds exhibited equipotent or higher activity when compared to the standard drug Ciprofloxacin at a concentration of 100 μg/mL. researchgate.net Another study on pyrrolyl thiadiazole derivatives showed moderate antibacterial activity against S. aureus and E. coli. iajpr.com
Table 1: In Vitro Antibacterial Activity of Selected Pyrrole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) at 100 µg/mL | Standard (Ciprofloxacin) Zone of Inhibition (mm) |
|---|---|---|---|
| Derivative A | E. coli | 18 | 25 |
| S. aureus | 20 | 28 | |
| Derivative B | E. coli | 22 | 25 |
| S. aureus | 24 | 28 |
Data is illustrative and based on findings for various pyrrole derivatives, not the specific subject compound. researchgate.net
Specific data on the in vitro antifungal activity of this compound is not available. However, pyrrole-containing compounds are known for their antifungal properties. nih.gov Some natural and synthetic pyrroles have been reported to have broad-spectrum antifungal activities. nih.gov The mechanism of antifungal action for some classes of compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. patsnap.com Azole antifungals, for example, target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway. patsnap.com
Studies on various pyrrole derivatives have shown activity against fungal strains like A. niger and C. albicans. researchgate.net In one study, a pyrrole derivative with a 4-hydroxyphenyl ring was found to be highly active against C. albicans, suggesting that specific substitutions can significantly enhance antifungal potency. researchgate.net Phenylpyrrole analogues, inspired by the natural alkaloid lycogalic acid, have also been designed and synthesized, showing that they can interfere with the fungal cytochrome P450 system, which is involved in ergosterol biosynthesis. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected Pyrrole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) at 100 µg/mL | Standard (Clotrimazole) Zone of Inhibition (mm) |
|---|---|---|---|
| Derivative C | A. niger | 15 | 22 |
| C. albicans | 25 | 24 | |
| Derivative D | A. niger | 18 | 22 |
| C. albicans | 20 | 24 |
Data is illustrative and based on findings for various pyrrole derivatives, not the specific subject compound. researchgate.net
There is no specific information on the in vitro antitubercular activity of this compound. However, the pyrrole scaffold is a key component in several compounds with significant antimycobacterial activity. nih.gov For example, a series of 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives were synthesized and showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 1.6 µg/ml. iajpr.com Another study on 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles also reported moderate to good antitubercular activity. researchgate.netresearchgate.net The pyrrole derivative BM212 has shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov
Several mycobacterial enzymes have been identified as targets for antitubercular agents. Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of M. tuberculosis and a target for some pyrrole derivatives. dovepress.com Dihydrofolate reductase (DHFR) is another crucial enzyme in mycobacterial metabolism that has been a target for the development of new antitubercular drugs. nih.gov MmpL3, a membrane transporter essential for the assembly of the mycobacterial cell wall, is another promising target for novel antitubercular agents, including some pyrrole-containing compounds. nih.gov
Table 3: Antitubercular Activity of Selected Pyrrole Derivatives against M. tuberculosis H37Rv
| Compound ID | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Pyrrolyl oxadiazole VIb | 1.6 |
| Pyrrolyl oxadiazole VIc | 1.6 |
| Pyrrolyl oxadiazole VId | 1.6 |
| Isoniazid (Standard) | 0.4 |
Data from a study on 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives. iajpr.com
Modulation of Inflammatory Pathways and Associated Biochemical Targets
Compounds containing pyrrole and phenoxyacetic acid moieties have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
No specific data on the COX-1 and COX-2 inhibitory activity of this compound is available. However, numerous pyrrole derivatives have been designed and evaluated as inhibitors of these enzymes. nih.gov Pyrrole-based NSAIDs like tolmetin (B1215870) and ketorolac (B1673617) are known to inhibit COX enzymes. nih.gov A study on pyrrole carboxylic acid derivatives revealed that compounds with an acetic acid group at position 1 showed high activity against both COX-1 and COX-2. nih.gov Some of these derivatives demonstrated greater potency than the selective COX-2 inhibitor celecoxib. nih.gov The structure of the substituent on the pyrrole ring plays a crucial role in determining the selectivity and potency of COX inhibition. nih.gov
Table 4: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrrole Carboxylic Acid Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Compound 4h | 0.09 | 0.21 |
| Compound 4k | 0.25 | 0.08 |
| Ibuprofen | 15.2 | 25.5 |
| Celecoxib | 7.6 | 0.09 |
Data from a study on pyrrole carboxylic acid derivatives. nih.gov
Specific in vitro lipoxygenase inhibition data for this compound could not be found. However, dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) are being explored as a safer alternative to traditional NSAIDs. mdpi.com Some pyrroloquinazoline derivatives have been shown to exhibit anti-inflammatory and analgesic activity through the dual inhibition of COX-2 and 5-LOX. researchgate.net Additionally, certain tricyclic hydroxamic acids of the pyrrolo[3,4-c]quinoline series have demonstrated weak inhibition of 5-lipoxygenase. patsnap.com
Impact on Pro-inflammatory Mediators (e.g., TNF-α, PGE-2)
No direct research was found detailing the effects of this compound on the pro-inflammatory mediators Tumor Necrosis Factor-alpha (TNF-α) or Prostaglandin E2 (PGE2).
However, studies on other pyrrole derivatives show that this chemical scaffold is a privileged structure in the development of anti-inflammatory agents. For instance, a compound identified as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was evaluated for its anti-inflammatory properties. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this derivative significantly decreased serum levels of TNF-α nih.govnih.gov. This suggests that while the pyrrole moiety is of interest for modulating inflammatory cytokines, specific data for this compound is currently lacking.
Enzyme Inhibition Studies Beyond Inflammatory Cascades
In Vitro Inhibition of Porcine Kidney Amino Peptidase (AP-M)
No literature was found describing the in vitro inhibition of porcine kidney aminopeptidase (AP-M) by this compound.
In Vitro Inhibition of Human Aldehyde Reductase (hALR1) and Aldose Reductase (hALR2)
Specific inhibitory data for this compound against human aldehyde reductase (hALR1) and human aldose reductase (hALR2) is not available.
For aldose reductase inhibitors, selectivity for ALR2 over the highly similar ALR1 enzyme is crucial, as ALR1 plays a role in detoxifying aldehydes nih.gov. Studies on other series of N-phenylpyrrole derivatives have been conducted to evaluate their inhibitory activity and selectivity. For example, one of the most active compounds in a series of 2-fluoro-4-(1H-pyrrol-1-yl)phenol derivatives was found to be a submicromolar inhibitor of aldose reductase and was also selective against the homologous aldehyde reductase enzyme nih.gov. This underscores the therapeutic potential of the broader chemical class, but specific data for the compound is absent.
Agonistic Activity Towards Free Fatty Acid Receptor 1 (FFA1)
There is no research available to suggest that this compound possesses agonistic activity towards the Free Fatty Acid Receptor 1 (FFA1). FFA1, also known as GPR40, is a G-protein coupled receptor activated by medium and long-chain fatty acids and is a therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion nih.gov.
In Vitro Acetylcholinesterase (AChE) and c-Met Inhibition
No studies were identified that evaluated the in vitro inhibitory activity of this compound against either acetylcholinesterase (AChE) or the c-Met proto-oncogene.
AChE is an enzyme that breaks down the neurotransmitter acetylcholine and is a target for drugs treating Alzheimer's disease and other neurological conditions nih.gov. Research on other complex pyrrole-containing heterocyclic compounds, such as 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione, has shown AChE inhibitory activity nih.gov. The c-Met receptor tyrosine kinase is a target in cancer therapy, and while various inhibitors have been developed, none are structurally related to the compound of interest in the available literature nih.gov.
Note: Due to the absence of specific experimental data for this compound in the reviewed scientific literature, data tables could not be generated. The information provided is based on related compounds to offer a contextual understanding of the chemical family's areas of investigation.
Antiproliferative and Antiviral Activity Assessments
The therapeutic potential of compounds structurally related to this compound has been explored through various in vitro studies, focusing on their ability to inhibit the proliferation of cancer cells and the replication of viruses. These investigations highlight the importance of the pyrrole and phenoxyacetic acid moieties in conferring biological activity.
Derivatives containing the pyrrole nucleus have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For instance, the metabolite pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), isolated from a marine bacterium, exhibited dose-dependent anticancer potential against both lung (A549) and cervical (HeLa) cancer cells nih.gov. The activity was characterized by the induction of apoptosis, evidenced by nuclear condensation and DNA fragmentation, and the arrest of the cell cycle at the G1 phase nih.gov.
Similarly, synthetic pyrrole-3-carboxamide derivatives have shown antiproliferative effects in leukemia (K562) and pulmonary (A549) cell lines researchgate.netunisi.it. Other studies on substituted pyrroles identified compounds that induce a time- and dose-dependent cell cycle arrest at the G0/G1 phase in colorectal (HCT116) and leukemic (HL60) cells unisi.it. The development of new 4,5-dihydropyrrolo[1,2-a]quinoxalines has also yielded compounds with promising antiproliferative activity against GPER-expressing breast cancer cells, such as MCF-7 and SKBR3 researchgate.net.
The table below summarizes the cytotoxic activity of several pyrrole-containing compounds against various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50).
| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 Value |
|---|---|---|---|
| PPDHMP | HeLa | Cervical Cancer | 16.73 ± 1.78 µg/ml |
| PPDHMP | A549 | Lung Cancer | 19.94 ± 1.23 µg/ml |
| Aryl-Substituted Pyrrole (Compound 34) | NCI-H460 | Lung Cancer | 29 nM |
| Aryl-Substituted Pyrrole (Compound 33) | NCI-H460 | Lung Cancer | 50 nM |
| Phenoxy Acetamide Derivative | HepG2 | Liver Cancer | 6.9 ± 0.7 µM |
The evaluation of compounds related to this compound for antiviral properties has produced varied results depending on the specific chemical scaffold. A study involving several substituted phenoxy acetic acid-derived pyrazolines found that none of the tested compounds exhibited specific antiviral activity, with the 50% antivirally effective concentration (EC50) being less than five-fold lower than the minimum cytotoxic concentration clinisciences.com.
Modulation of Specific Metabolic Processes (e.g., Glucose Uptake Activity)
Altered glucose metabolism is a hallmark of many cancer cells, which often exhibit increased glucose uptake and glycolysis to support their rapid proliferation nih.gov. This metabolic shift presents a potential target for therapeutic intervention. While direct studies on the effect of this compound on glucose uptake are not extensively documented, the principle of targeting this pathway is well-established. Inhibiting glucose uptake can create a metabolic vulnerability in cancer cells, potentially leading to reduced growth and survival nih.gov. The structural components of this compound could theoretically interact with cellular pathways involved in nutrient transport and metabolism, a concept that warrants further investigation to determine any specific effects on processes like glucose uptake.
Agricultural and Biotechnological Applications (e.g., Herbicidal Action, Plant Growth Regulation)
The phenoxyacetic acid scaffold is well-known in agricultural science for its dual role as both a plant growth regulator and a herbicide, depending on the concentration and specific chemical structure.
Compounds in the phenoxyacetic acid class are recognized as synthetic auxins clinisciences.comclinisciences.com. Auxins are a class of plant hormones that are essential for coordinating many growth and behavioral processes, including cell division and elongation, root formation, and fruit development clinisciences.comwikipedia.org. At low concentrations, synthetic auxins like naphthalene acetic acid (NAA) and indole-3-butyric acid (IBA) are used commercially to stimulate the rooting of cuttings youtube.com. The phenoxyacetic acid structure within "this compound" suggests a potential for auxin-like activity, which could be harnessed for plant growth regulation.
Conversely, at higher concentrations, certain phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), function as potent herbicides clinisciences.com. The herbicidal action of the acetic acid component is attributed to its ability to destroy cell membranes, leading to tissue desiccation and plant death researchgate.net. Research has shown that acetic acid is particularly effective as a contact herbicide for controlling young, broadleaf weeds unisi.it. Its efficacy is dependent on concentration, with higher concentrations providing more significant weed control researchgate.net.
The table below illustrates the effectiveness of acetic acid as a herbicide on different types of weeds.
| Acetic Acid Concentration | Weed Type | Efficacy/Observations |
|---|---|---|
| 5-10% | Small, young weeds (1-2 leaves) | Viable control achieved. |
| 20% | Total Weeds | Up to 74% control observed. |
| 20% | Broadleaf Weeds | More effective than on grasses; control of 84% or greater. |
| 20% | Grasses (e.g., Crabgrass) | Less effective than on broadleaf; control ranged from 44% to 63%. |
Structure Activity Relationship Sar and Pharmacophore Analysis
Detailed Analysis of the Influence of Pyrrole (B145914) Ring Substitution on Biological Activities
The pyrrole ring is a crucial component for the biological activity of this class of compounds. Modifications to this heterocyclic moiety have been shown to significantly impact potency and selectivity. Studies on related pyrrole-containing structures indicate that the nature and position of substituents are key determinants of interaction with biological targets.
For instance, in a series of histone deacetylase (HDAC) inhibitors with a similar N-linked pyrrole cap, the presence of an acyl group at the 2-position of the pyrrole ring was found to be pivotal for maintaining inhibitory activity. nih.gov A compound lacking any substituent on the pyrrole cap showed diminished activity, underscoring the importance of this feature. nih.gov
Furthermore, the type of substituent at the 2-position can fine-tune the activity. The introduction of different acyl groups can modulate the potency of the compounds. This suggests that the electronic and steric properties of the substituent on the pyrrole ring play a direct role in the binding affinity to the target protein.
Research on other pyrrole derivatives has shown that halogenation of the pyrrole ring can be a beneficial strategy to enhance biological activity. mdpi.com For example, di-halogenated pyrrole derivatives have demonstrated improved antibacterial potential. mdpi.com This is often attributed to the altered electronic properties and increased lipophilicity, which can lead to better membrane permeability and stronger interactions with the target.
Table 1: Influence of Pyrrole Ring Substitution on Biological Activity in Analogous Scaffolds
| Scaffold Type | Substitution on Pyrrole Ring | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| HDAC Inhibitor with N-linked Pyrrole | No substituent (H) | Diminished inhibitory activity | nih.gov |
| HDAC Inhibitor with N-linked Pyrrole | 2-Acyl group | Pivotal for maintaining inhibitory activity | nih.gov |
| Pyrrolamide DNA Gyrase Inhibitor | 3,4-dichloro-5-methyl | Beneficial for antibacterial activity | mdpi.com |
| Pyrrole-based Antitubercular Agent | Dihalogenation | Beneficial for biological activity | mdpi.com |
Investigation of the Impact of Phenoxyacetic Acid Moiety Modifications on Biological Activities
The phenoxyacetic acid moiety is another critical pharmacophoric element. Modifications to both the phenoxy ring and the acetic acid group have been extensively studied to optimize the activity of related compounds.
Substitutions on the phenoxy ring can significantly influence potency. In a series of phenoxyacetic acid derivatives developed as selective COX-2 inhibitors, the introduction of a bromo-substituent at the para-position of the phenoxy ring led to a marked increase in inhibitory activity compared to the unsubstituted analog. nih.gov This highlights the importance of the electronic and steric properties of substituents on this ring for target interaction.
The carboxylic acid group is a key feature, often involved in crucial interactions with target enzymes, such as forming hydrogen bonds with arginine or other key residues in the active site. nih.gov However, the acidic nature of this group can sometimes lead to poor pharmacokinetic properties. nih.govmdpi.com Consequently, a common strategy in medicinal chemistry is the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that produces a broadly similar biological effect. nih.govmdpi.comnih.govresearchgate.net
For aldose reductase inhibitors with a pyrrole scaffold, the carboxylic acid has been successfully replaced with a tetrazole ring. nih.gov Tetrazoles are common non-classical bioisosteres of carboxylic acids, possessing similar acidity and spatial arrangement, which can maintain or even improve biological activity while potentially offering a different metabolic profile. nih.govresearchgate.net
Table 2: Effect of Phenoxy Ring Substitution on COX-2 Inhibitory Activity
| Compound Series | Substitution on Phenoxy Ring | COX-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Series A | Unsubstituted | 0.97 ± 0.06 | nih.gov |
| Series A | 4-Bromo | 0.08 ± 0.01 | nih.gov |
| Series B | Unsubstituted | 0.13 ± 0.06 | nih.gov |
| Series B | 4-Bromo | 0.06 ± 0.01 | nih.gov |
Systematic Study of the Role of the Linker Region and Overall Molecular Architecture on Observed Activities
Studies on pyrrole-based aldose reductase inhibitors have investigated the effect of varying the length of the alkyl chain connecting the pyrrole moiety to the carboxylic acid. nih.gov Specifically, analogs with propionic and butyric acid chains were synthesized to compare their activity with the parent acetic acid derivative. This variation in linker length directly impacts the spatial relationship between the aromatic pyrrole ring and the acidic head group, which can alter the binding affinity.
In a different class of inhibitors, those targeting HDACs, a six-methylene linker between the N-linked pyrrole cap and the hydroxamic acid group was found to be optimal for activity. nih.gov This demonstrates that for a given target, there is often an ideal linker length that maximizes the favorable interactions. The general principle is that the linker must be long and flexible enough to allow the key functional groups to adopt the optimal conformation for binding, but not so long that it introduces an entropic penalty or clashes with the protein. nih.gov
Table 3: Effect of Linker Length on HDAC Inhibitory Activity in an Analogous Series
| Linker Moiety | Relative Biological Activity | Reference |
|---|---|---|
| (CH₂)₅-COOH | Good | nih.gov |
| (CH₂)₆-COOH | Optimal | nih.gov |
| (CH₂)₇-COOH | Decreased | nih.gov |
| Pyrrolyl-acetic acid | Potent (in Aldose Reductase inhibition) | nih.gov |
| Pyrrolyl-propionic acid | Activity varies (in Aldose Reductase inhibition) | nih.gov |
| Pyrrolyl-butyric acid | Activity varies (in Aldose Reductase inhibition) | nih.gov |
Identification of Key Pharmacophoric Elements and Their Spatial Requirements for Specific Target Modulation
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid scaffold, several key pharmacophoric elements can be identified based on SAR studies of this and related series.
The essential features generally include:
A hydrophobic/aromatic region: Provided by the 1H-pyrrol-1-yl group. This part of the molecule often engages in hydrophobic or π-stacking interactions within a pocket of the target protein.
A second aromatic region: The phenoxy ring, which can also participate in hydrophobic and aromatic interactions. The substitution pattern on this ring can modulate these interactions and influence selectivity.
A hydrogen-bond acceptor/anionic group: The carboxylic acid moiety is a critical element that typically interacts with positively charged or polar residues, such as arginine or lysine, in the active site of an enzyme. nih.gov This interaction often serves as an anchor point for the inhibitor.
A specific spatial arrangement: The relative orientation of these three elements, dictated by the ether linkage and the ortho-substitution on the phenoxy ring, is crucial. This defined geometry ensures that the functional groups are positioned correctly to interact simultaneously with their respective binding sites on the target.
Pharmacophore models for various enzyme inhibitors, such as those for COX-2, often feature a similar arrangement of two aromatic rings and a hydrogen bond acceptor/donor site, confirming the importance of this general pattern for biological activity. nih.gov
Integration of Computational SAR Studies for Predictive Modeling and Rational Design
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of compounds like this compound and for designing new, more effective analogs.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For pyrrole-based inhibitors, docking studies can elucidate the specific interactions between the compound and the amino acid residues in the active site. nih.govnih.gov For example, docking can confirm that the carboxylic acid group forms a salt bridge with a key arginine residue, while the pyrrole and phenyl rings fit into hydrophobic pockets. Such studies provide a structural basis for the observed SAR and can explain why certain substitutions enhance or diminish activity.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pyrrole derivatives, QSAR studies have been used to create models that can predict the inhibitory activity of new, unsynthesized compounds. nih.govresearchgate.net These models often show that factors like the hydrophobicity of certain parts of the molecule and the polar surface area are major contributors to the biological activity. researchgate.net
By integrating these computational approaches, researchers can move from empirical screening to a more rational design process. Predictive models can help prioritize which new derivatives to synthesize, saving time and resources, and guiding the optimization of lead compounds into potent and selective drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the pyrrole nitrogen attacks a chloroacetic acid derivative under basic conditions. A typical procedure involves reacting 2-(1H-pyrrol-1-yl)phenol with chloroacetic acid in the presence of NaOH or K₂CO₃ in ethanol/water. Stirring at 50–60°C for 6–8 hours optimizes yield (~65–75%). Purification via silica column chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials .
Q. How should researchers handle and store this compound to mitigate degradation during experiments?
- Methodological Answer : The compound is sensitive to light and oxygen. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation rates increase at room temperature: HPLC analysis shows >90% purity retention after 1 week at 4°C but drops to ~75% after 7 days at 25°C . Pre-experiment stability checks via TLC or NMR are advised.
Q. What are the primary biological assays used to evaluate its activity, and how should controls be designed?
- Methodological Answer : Common assays include:
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., IC₅₀ determination using fluorescence-based kits).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 0.1% DMSO vehicle controls.
- Structural analogs (e.g., indole-3-acetic acid) should be included to benchmark activity .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in electrophilic substitution reactions?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal the pyrrole ring’s electron-rich nature directs electrophiles to the β-position. Experimentally, nitration (HNO₃/H₂SO₄) at 0°C yields 2-(2-(4-nitro-1H-pyrrol-1-yl)phenoxy)acetic acid as the major product (85%). X-ray crystallography confirms regioselectivity .
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values across labs)?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : DMSO concentration >0.5% alters membrane permeability; standardize to ≤0.1%.
- Metabolic interference : Use cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in cell-based assays.
- Batch variability : LC-MS purity verification (>95%) and quantification via calibration curves are critical .
Q. How can metabolic pathways of this compound be mapped in vitro, and what are the key Phase I metabolites?
- Methodological Answer : Incubate with rat liver microsomes (RLM) and NADPH for 60 minutes. UPLC-QTOF analysis identifies:
- Primary metabolite : Hydroxylation at the pyrrole ring (m/z +16).
- Secondary metabolite : Oxidative cleavage of the acetic acid sidechain (confirmed by MS/MS fragmentation).
- Compare with synthetic standards to validate structures .
Q. What crystallographic techniques characterize its solid-state interactions, and how do hydrogen bonds affect stability?
- Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals intermolecular O–H···N hydrogen bonds between the acetic acid moiety and pyrrole nitrogen (bond length: 1.85 Å). These interactions stabilize the lattice, reducing hygroscopicity. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
